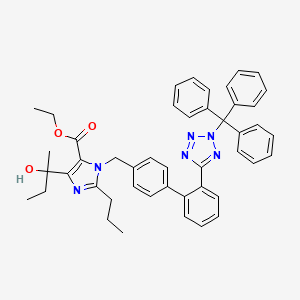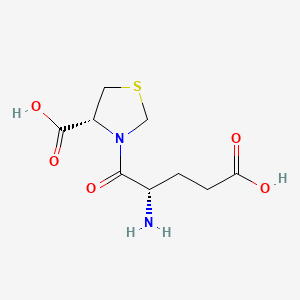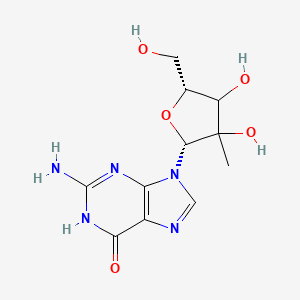
3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester typically involves the esterification of 3-amino-3-oxopropanoic acid with phenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also modulate signaling pathways by binding to receptors or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-oxopropanoic Acid: A structurally similar compound with a carboxylic acid group instead of the ester group.
Phenylmethyl Ester 3-oxo-3-[(2-phenylethyl)amino]propanoate: Another ester derivative with a different amino substituent.
Uniqueness
3-Amino-3-oxo-propanoic Acid Phenylmethyl Ester is unique due to its specific ester linkage and the presence of both amino and keto functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H15N5O5 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,9-,11?/m1/s1 |
Clave InChI |
NVKAMPJSWMHVDK-GAXJCLFXSA-N |
SMILES isomérico |
CC1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


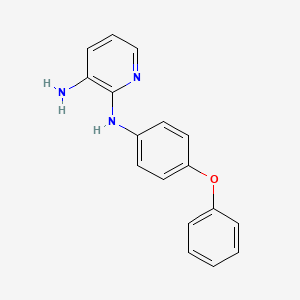
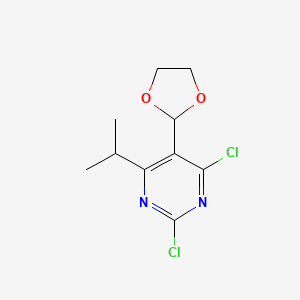
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
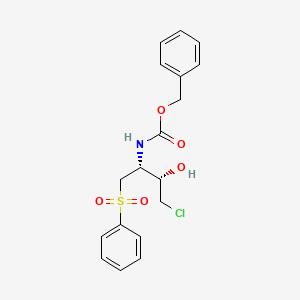
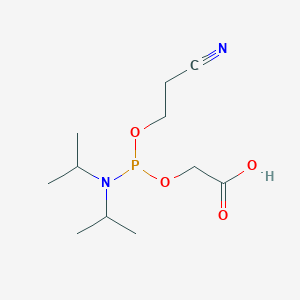
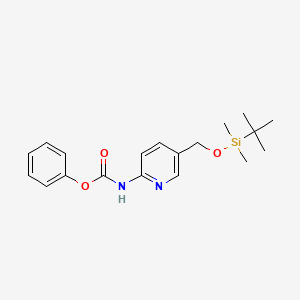
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
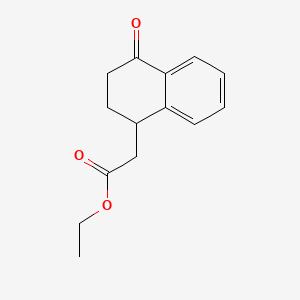
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
